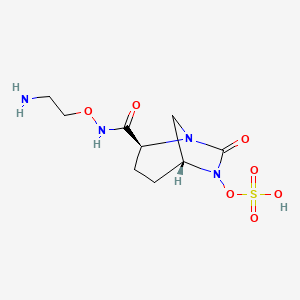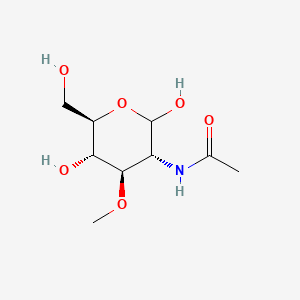
N-(Boc-PEG4)-NH-PEG4-t-butyl ester
描述
N-(Boc-PEG4)-NH-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based compound that features a tert-butyl ester and a Boc-protected amine group. This compound is widely used in various chemical and biological applications due to its unique properties, such as solubility, stability, and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG4)-NH-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Boc Protection: The amine group is then protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the PEGylated compound with tert-butyl ester under suitable reaction conditions, such as the presence of a catalyst and an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the amine precursor are PEGylated using industrial reactors.
Boc Protection: The Boc protection step is carried out in large-scale reactors with controlled temperature and pressure conditions.
Esterification: The esterification step is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(Boc-PEG4)-NH-PEG4-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Electrophiles: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Substituted Products: Formed after nucleophilic substitution reactions.
科学研究应用
N-(Boc-PEG4)-NH-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester involves its ability to modify and stabilize other molecules. The PEG chains provide solubility and biocompatibility, while the Boc-protected amine and tert-butyl ester groups allow for selective reactions and modifications. The molecular targets and pathways involved depend on the specific application and the molecules being modified.
相似化合物的比较
Similar Compounds
N-(Azido-PEG4)-N-Boc-PEG4-NHS ester: A similar PEG-based compound with an azide group and an NHS ester.
Boc-NH-PEG-NHS: A PEG reagent with a Boc-protected amine and an NHS ester.
Uniqueness
N-(Boc-PEG4)-NH-PEG4-t-butyl ester is unique due to its combination of a Boc-protected amine and a tert-butyl ester, which allows for selective modifications and reactions. This compound offers enhanced solubility, stability, and biocompatibility compared to other PEG-based compounds, making it highly versatile for various applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJSRZVXYKUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)












